N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide
Overview
Description
Preparation Methods
The synthesis of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine .
Chemical Reactions Analysis
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinocarbonyl group is known to form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity . This interaction can disrupt biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide can be compared with similar compounds such as:
N-[3-(hydrazinocarbonyl)phenyl]benzamide: This compound lacks the methyl group on the benzamide ring, which may affect its reactivity and binding properties.
3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide: The presence of a chloro substituent can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical behavior and biological activity .
Biological Activity
N-[3-(hydrazinocarbonyl)phenyl]-3-methylbenzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, along with a methylbenzamide moiety. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in cancer therapy and neuroprotection.
Anticancer Properties
Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. Notably, benzamide compounds have been shown to inhibit key pathways involved in tumor growth. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : Benzamide riboside (BR), a related compound, has been reported to inhibit DHFR activity, leading to reduced cell proliferation in various cancer cell lines such as CCRF-CEM/R (human T-cell lymphoblastic leukemia) . This suggests that this compound may exhibit similar mechanisms.
- RET Kinase Inhibition : Research on structurally similar benzamides indicates that they can inhibit RET kinase activity, which is crucial for certain cancers. Compounds that demonstrate this inhibition could provide a basis for further exploration of this compound in oncological applications .
Neuroprotective Effects
The neuroprotective potential of benzamide derivatives has also been explored. A study comparing various classes of histone deacetylase inhibitors found that some benzamide-based compounds provided no neuroprotection against oxidative stress-induced neuronal death . However, the specific effects of this compound on neuronal cells remain to be fully elucidated.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell survival and proliferation, such as DHFR and RET kinase. The hydrazine moiety may play a role in enhancing these inhibitory effects.
- Modulation of Cellular Pathways : By interfering with signaling pathways linked to cell growth and survival, this compound could potentially induce apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-2-5-11(8-10)14(19)17-13-7-3-6-12(9-13)15(20)18-16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWOGFBYRMAIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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